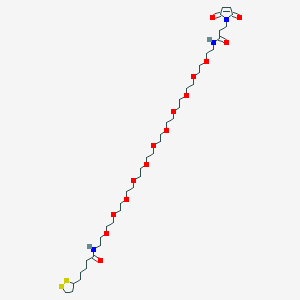
3-Dimethylamino-propionamidine 2HOAc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dimethylamino-propionamidine 2HOAc, also known as 3-DAPA, is an organic compound commonly used in synthetic chemistry. It is a derivative of propionamide, an amide that is produced by the condensation of propionic acid and ammonia. 3-DAPA is a colorless, crystalline solid, and is soluble in water and alcohols. It is a versatile compound, and can be used as a starting material for a wide range of chemical reactions.
Wissenschaftliche Forschungsanwendungen
3-Dimethylamino-propionamidine 2HOAc has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of peptide and peptidomimetic compounds, and as a reagent in organic synthesis.
Wirkmechanismus
3-Dimethylamino-propionamidine 2HOAc is a versatile compound that can be used in various chemical reactions. It is an electrophile, meaning it can react with nucleophiles such as amines, alcohols, and carboxylic acids. It can also act as a nucleophile, and can react with electrophiles such as alkyl halides, aldehydes, and ketones.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. It is not toxic, and is not known to be metabolized by the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Dimethylamino-propionamidine 2HOAc is its versatility. It is a relatively inexpensive compound, and can be used in a wide range of reactions. It is also relatively stable, and can be stored for long periods of time without degradation.
However, this compound can be difficult to work with due to its hygroscopic nature. It can absorb moisture from the environment, and can form clumps. It is also sensitive to light and heat, and should be stored in a cool, dark place.
Zukünftige Richtungen
Due to its versatility, 3-Dimethylamino-propionamidine 2HOAc has the potential to be used in a wide range of applications. It could be used as a starting material for the synthesis of new organic compounds, or as a reagent in organic synthesis. It could also be used as a catalyst in a variety of reactions, or as a ligand in coordination chemistry. Additionally, it could be used in the synthesis of peptides and peptidomimetics, or as a tool in the study of enzyme reactions. Finally, this compound could be used in the development of new pharmaceuticals, agrochemicals, and dyes.
Synthesemethoden
3-Dimethylamino-propionamidine 2HOAc can be produced by the reaction of propionic acid and ammonia in the presence of a base, such as sodium hydroxide. The reaction is typically carried out at a temperature of 80°C, and yields a yield of approximately 80%. The product can then be purified by recrystallization.
Eigenschaften
IUPAC Name |
acetic acid;3-(dimethylamino)propanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.2C2H4O2/c1-8(2)4-3-5(6)7;2*1-2(3)4/h3-4H2,1-2H3,(H3,6,7);2*1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBAJAFIVCEFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CN(C)CCC(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride](/img/structure/B6354169.png)





